Cas no 20666-00-6 (2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline)
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline, 1,2,3,4-tetrahydro-2,4-dimethyl-
- 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- AKOS027560606
- 20666-00-6
- SCHEMBL11937063
-
- Inchi: 1S/C11H15N/c1-9-7-12(2)8-10-5-3-4-6-11(9)10/h3-6,9H,7-8H2,1-2H3
- InChI Key: XGXBWNUSKRIFMX-UHFFFAOYSA-N
- SMILES: N1(C)CC2C=CC=CC=2C(C)C1
Computed Properties
- Exact Mass: 161.120449483g/mol
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 3.2Ų
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008639-1g |
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 97% | 1g |
$903.10 | 2023-09-02 | |
| Alichem | A189008639-5g |
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 97% | 5g |
$2660.04 | 2023-09-02 | |
| Chemenu | CM227360-1g |
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 97% | 1g |
$729 | 2021-08-04 | |
| Chemenu | CM227360-5g |
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 97% | 5g |
$2188 | 2021-08-04 | |
| Chemenu | CM227360-1g |
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM227360-5g |
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 97% | 5g |
$*** | 2023-03-30 | |
| Enamine | BBV-71551477-1.0g |
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 95% | 1.0g |
$739.0 | 2023-02-03 | |
| Enamine | BBV-71551477-2.5g |
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 95% | 2.5g |
$1531.0 | 2023-10-28 | |
| Enamine | BBV-71551477-5.0g |
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 95% | 5.0g |
$1939.0 | 2023-02-03 | |
| Enamine | BBV-71551477-10.0g |
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline |
20666-00-6 | 95% | 10.0g |
$2438.0 | 2023-02-03 |
2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
2,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
The compound with CAS No 20666-00-6, commonly referred to as 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a fascinating molecule that has garnered significant attention in various fields of chemistry and pharmacology. This tetrahydroisoquinoline derivative is characterized by its unique structure, which includes a partially hydrogenated isoquinoline ring system with methyl substituents at the 2 and 4 positions. The molecule's structure plays a pivotal role in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline in drug discovery and development. Researchers have explored its ability to act as a scaffold for the synthesis of bioactive compounds. For instance, the compound has been investigated for its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. This research underscores the importance of understanding the molecular mechanisms underlying the compound's activity.
One of the most intriguing aspects of 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is its versatility in synthetic chemistry. The molecule serves as a valuable intermediate in the synthesis of more complex structures. Its reactivity can be tuned by modifying the substituents on the isoquinoline ring or by introducing additional functional groups. This flexibility makes it a valuable tool in organic synthesis.
The synthesis of 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves a series of well-established organic reactions. Typically, the compound is synthesized via a multi-step process that includes alkylation and hydrogenation steps. Recent advancements in catalytic hydrogenation techniques have enabled more efficient and selective syntheses of this compound. These improvements have significantly enhanced the scalability of the synthesis process.
In terms of applications, 2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has found use in various industries. In pharmaceuticals, it serves as a building block for the development of novel drug candidates. In materials science, researchers have explored its potential as a precursor for advanced materials such as polymers and coatings. The compound's unique properties make it a valuable asset in these diverse fields.
From an environmental perspective, 20666-00-6 has been studied for its biodegradation potential and toxicity profile. Understanding its environmental impact is crucial for ensuring sustainable practices in its production and use. Recent studies suggest that the compound exhibits moderate biodegradability under aerobic conditions.
In conclusion, 20666-00-6 (20666-00-6) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, 20666-00-6 is poised to play an increasingly important role in both academic and industrial settings.
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